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molecular formula C13H13NO2 B8492760 methyl 1-(1H-indol-5-yl)cyclopropanecarboxylate

methyl 1-(1H-indol-5-yl)cyclopropanecarboxylate

Cat. No. B8492760
M. Wt: 215.25 g/mol
InChI Key: WULCDGAWTJGCEV-UHFFFAOYSA-N
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Patent
US08623905B2

Procedure details

To a degassed solution of methyl 1-(4-amino-3-((trimethylsilyl)ethynyl)phenyl)cyclopropanecarboxylate (4.69 g, 0.02 mol) in DMF (20 mL) was added CuI (1.5 g, 0.008 mol) under N2 at room temperature. The mixture was stirred for 3 hr at room temperature. The insoluble solid was filtered off and washed with EtOAc (50 mL×3). The filtrate was evaporated under reduced pressure to give a residue, which was purified by chromatography column on silica gel (petroleum ether/ethyl acetate=20:1) to give methyl 1-(1H-indol-5-yl)cyclopropanecarboxylate (2.2 g, 51%). 1H NMR (400 MHz, CDCl3) δ 7.61 (s, 1H), 7.33 (d, J=8.4 Hz, 1H), 7.23-7.18 (m, 2H), 6.52-6.51 (m, 1H) 3.62 (s, 3H), 1.65-1.62 (m, 2H), 1.29-1.23 (m, 2H).
Name
methyl 1-(4-amino-3-((trimethylsilyl)ethynyl)phenyl)cyclopropanecarboxylate
Quantity
4.69 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:11]([O:13][CH3:14])=[O:12])[CH2:10][CH2:9]2)=[CH:4][C:3]=1[C:15]#[C:16][Si](C)(C)C>CN(C=O)C.[Cu]I>[NH:1]1[C:2]2[C:3](=[CH:4][C:5]([C:8]3([C:11]([O:13][CH3:14])=[O:12])[CH2:10][CH2:9]3)=[CH:6][CH:7]=2)[CH:15]=[CH:16]1

Inputs

Step One
Name
methyl 1-(4-amino-3-((trimethylsilyl)ethynyl)phenyl)cyclopropanecarboxylate
Quantity
4.69 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)C1(CC1)C(=O)OC)C#C[Si](C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Name
CuI
Quantity
1.5 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble solid was filtered off
WASH
Type
WASH
Details
washed with EtOAc (50 mL×3)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography column on silica gel (petroleum ether/ethyl acetate=20:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1C=CC2=CC(=CC=C12)C1(CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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